![molecular formula C24H20Cl2N4OS B2949566 N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422532-21-6](/img/structure/B2949566.png)
N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, also known as CQMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been studied for its potential use in treating infectious diseases such as malaria and tuberculosis.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to exhibit antioxidant activity . These compounds are prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Mode of Action
It is hypothesized that the compound interacts with its targets in a way that leads to its observed antioxidant activity
Biochemical Pathways
Given its antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging
Result of Action
Given its antioxidant activity, it may help to protect cells from damage caused by harmful free radicals .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide in lab experiments is its potential therapeutic applications. N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been shown to have anti-cancer, anti-inflammatory, and anti-infectious properties, making it a promising compound for drug development. However, one of the limitations of using N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide. One area of research is the development of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide-based drugs for the treatment of cancer, inflammatory diseases, and infectious diseases. Another area of research is the investigation of the mechanism of action of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, which could lead to the development of more effective drugs. Additionally, the synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide could be optimized to make it more efficient and cost-effective.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-infectious properties make it a promising compound for drug development. However, the complex synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a limitation in its use in lab experiments. Further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide and to develop more effective drugs based on this compound.
Synthesis Methods
N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-chloroacetyl chloride to form N-(2-chlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorobenzylamino)quinazoline-2-thiol to obtain N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide. The synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c25-18-11-9-16(10-12-18)13-28-23-19-6-2-4-8-21(19)29-24(30-23)32-15-22(31)27-14-17-5-1-3-7-20(17)26/h1-12H,13-15H2,(H,27,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAVXCXLZSKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide |
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